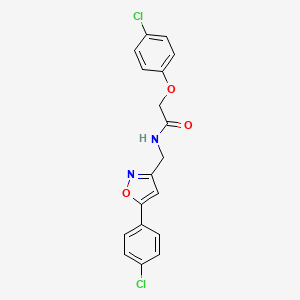
2-(4-chlorophenoxy)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H14Cl2N2O3 and its molecular weight is 377.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-chlorophenoxy)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C18H14Cl2N2O3, with a molecular weight of 377.22 g/mol. The compound features a complex structure that includes both chlorophenyl and isoxazole moieties, which are known to contribute to various pharmacological effects.
Chemical Structure
The IUPAC name for this compound is 2-(4-chlorophenoxy)-N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]acetamide. The structural components include:
- Chlorophenoxy group : This moiety is often associated with herbicidal activity.
- Isoxazole ring : Known for its role in various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing isoxazole rings have shown promising results against various cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
- Inhibition Concentrations : Compounds exhibited GI50 values (the concentration that inhibits cell growth by 50%) ranging from 3.79 µM to 42.30 µM .
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells, leading to cell death.
- Cell Cycle Arrest : Some derivatives have been reported to arrest the cell cycle at the S phase, preventing further cell division .
- Reactive Oxygen Species (ROS) Production : Increased levels of ROS have been associated with the cytotoxic effects observed in cancer cell lines .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activities associated with compounds containing similar functional groups. The chlorophenyl moiety may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Cell Line Tested | GI50/IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | SF-268 | 12.50 | Cell cycle arrest |
| Compound C | NCI-H460 | 42.30 | ROS production |
| Compound D | A549 | 26 | Autophagy without apoptosis |
Case Study: Efficacy Against A549 Cell Line
A study evaluated a derivative of the compound on the A549 lung cancer cell line, reporting an IC50 value of approximately 26 µM. This finding suggests that modifications to the core structure can enhance anticancer efficacy while maintaining selectivity for cancerous cells over normal cells .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-13-3-1-12(2-4-13)17-9-15(22-25-17)10-21-18(23)11-24-16-7-5-14(20)6-8-16/h1-9H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYSVQVMDMUVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














